

N-Aminopiperidine Hydrochloride: A Spectroscopic and Methodological Guide

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Compound of Interest

Compound Name: *N-Aminopiperidine hydrochloride*

Cat. No.: B138761

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for **N-Aminopiperidine hydrochloride**, a key intermediate in pharmaceutical synthesis. While direct spectral data for the hydrochloride salt is not readily available in public databases, this document presents the spectral characteristics of the free base, N-Aminopiperidine, and elucidates the expected spectral shifts upon protonation to the hydrochloride salt. This guide also includes detailed experimental protocols and a visualization of a common synthetic pathway.

Introduction

N-Aminopiperidine hydrochloride is a crucial building block in the synthesis of various pharmaceutical compounds, notably as an intermediate in the production of the cannabinoid receptor antagonist Rimonabant.^{[1][2]} Accurate characterization of this compound is essential for quality control and process optimization in drug development. This guide provides a detailed analysis of its expected spectroscopic signature based on Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectral Data Analysis

The following sections detail the spectral data for N-Aminopiperidine and provide a scientific basis for the anticipated data for its hydrochloride salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The protonation of the amino group in N-Aminopiperidine to form the hydrochloride salt is expected to induce significant changes in the chemical shifts of nearby protons and carbons due to the electron-withdrawing effect of the newly formed ammonium group.

Expected ^1H NMR Spectral Data

Protons	Expected Chemical Shift (δ) for Free Base (ppm)	Expected Chemical Shift (δ) for Hydrochloride Salt (ppm)	Multiplicity
-NH ₂	~2.5 (broad singlet)	~8-10 (broad singlet)	bs
H-2, H-6 (α to ring N)	~2.7-2.8	~3.0-3.5	t
H-3, H-5 (β to ring N)	~1.6-1.7	~1.8-2.0	m
H-4 (γ to ring N)	~1.4-1.5	~1.6-1.8	m

Note: Expected shifts are based on typical values for similar structures and the known effects of protonation.

Expected ^{13}C NMR Spectral Data

Carbon	Expected Chemical Shift (δ) for Free Base (ppm)	Expected Chemical Shift (δ) for Hydrochloride Salt (ppm)
C-2, C-6	~55-57	~52-55
C-3, C-5	~26-28	~24-26
C-4	~24-26	~22-24

Note: Protonation is expected to cause a slight upfield shift for the carbons adjacent to the nitrogen due to changes in hybridization and electron density.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The conversion of the primary amine in N-Aminopiperidine to an ammonium salt in the hydrochloride form will result in the appearance of characteristic N-H stretching and bending vibrations.

Expected IR Absorption Bands

Functional Group	Expected Wavenumber (cm ⁻¹) for Free Base	Expected Wavenumber (cm ⁻¹) for Hydrochloride Salt	Intensity
N-H Stretch (Amine)	3300-3400	-	Medium
N-H Stretch (Ammonium)	-	2400-3200 (broad)	Strong, Broad
C-H Stretch	2850-2950	2850-2950	Strong
N-H Bend (Amine)	1590-1650	-	Medium
N-H Bend (Ammonium)	-	1500-1600	Medium
C-N Stretch	1000-1250	1000-1250	Medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For **N-Aminopiperidine hydrochloride**, the mass spectrum is expected to show the molecular ion of the free base, as the hydrochloride salt will typically dissociate under standard MS conditions.

Expected Mass Spectrometry Data

Ion	m/z	Relative Intensity
[M]+ (C ₅ H ₁₂ N ₂)	100.10	High
[M-NH ₂] ⁺	84.08	Moderate
[M-C ₂ H ₄] ⁺	72.08	High
[M-C ₂ H ₅ N] ⁺	57.06	Moderate

Note: The fragmentation pattern is based on typical pathways for cyclic amines. Data is for the free base, N-Aminopiperidine.[\[3\]](#)

Experimental Protocols

Detailed and validated experimental protocols are critical for obtaining reliable and reproducible spectral data.

NMR Spectroscopy

Sample Preparation:

- Dissolve 5-10 mg of **N-Aminopiperidine hydrochloride** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent is crucial as acidic protons may exchange with D₂O.
- Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

- Spectrometer: 400 MHz or higher field NMR spectrometer.
- ¹H NMR:
 - Pulse sequence: Standard single-pulse experiment.
 - Number of scans: 16-64, depending on sample concentration.
 - Relaxation delay: 1-2 seconds.

- Spectral width: 0-12 ppm.
- ^{13}C NMR:
 - Pulse sequence: Proton-decoupled experiment (e.g., zgpg30).
 - Number of scans: 1024 or more, as ^{13}C has a low natural abundance.
 - Relaxation delay: 2-5 seconds.
 - Spectral width: 0-200 ppm.

IR Spectroscopy

Sample Preparation (KBr Pellet Method):

- Grind a small amount (1-2 mg) of **N-Aminopiperidine hydrochloride** with approximately 200 mg of dry potassium chloride (KCl) in an agate mortar and pestle. KCl is used instead of KBr to avoid potential halogen exchange with the hydrochloride salt.[\[4\]](#)
- Place a portion of the finely ground powder into a pellet press.
- Apply pressure to form a transparent or translucent pellet.

Instrumentation and Parameters:

- Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
- Measurement Mode: Transmission.
- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.
- A background spectrum of the empty sample compartment should be collected prior to sample analysis.

Mass Spectrometry

Sample Preparation:

- Dissolve a small amount of **N-Aminopiperidine hydrochloride** in a suitable volatile solvent (e.g., methanol or acetonitrile).
- The solution can be introduced into the mass spectrometer via direct infusion or through a chromatographic system such as GC-MS or LC-MS.

Instrumentation and Parameters (Electron Ionization - GC-MS):

- Ionization Mode: Electron Ionization (EI).
- Ionization Energy: 70 eV.[\[3\]](#)
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
- Scan Range: m/z 30-200.
- GC Column: A non-polar or medium-polarity column is typically used for the separation of amines.

Synthesis Workflow

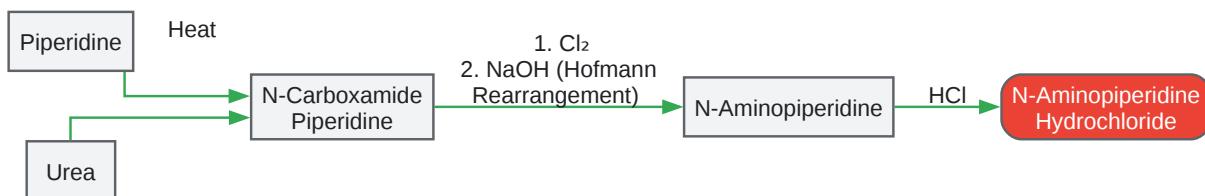
N-Aminopiperidine hydrochloride can be synthesized from piperidine through various routes. One common method involves the nitrosation of piperidine followed by reduction and salt formation.



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*A generalized synthetic pathway for **N-Aminopiperidine hydrochloride**.*

Another documented synthesis route involves the reaction of piperidine with urea, followed by a Hofmann rearrangement and subsequent reaction with hydrochloric acid.[\[5\]](#)

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Alternative synthesis of **N-Aminopiperidine hydrochloride** via a *Hofmann rearrangement*.

Conclusion

This technical guide provides a thorough spectroscopic and methodological framework for **N-Aminopiperidine hydrochloride**. By combining the known spectral data of the free base with the predictable effects of protonation, researchers and drug development professionals can confidently identify and characterize this important pharmaceutical intermediate. The provided experimental protocols and synthesis workflow further support the practical application of this knowledge in a laboratory setting.

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